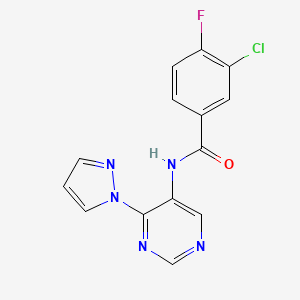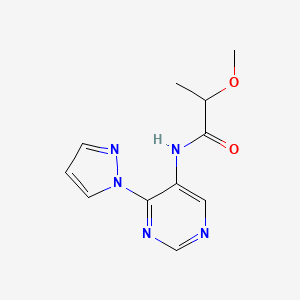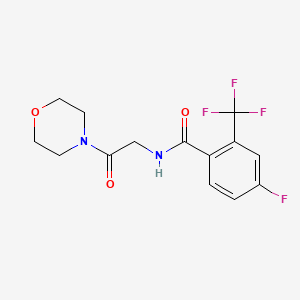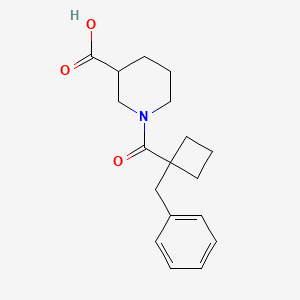![molecular formula C18H22N2O3 B7641839 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7641839.png)
1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid, also known as MIPPC, is a synthetic compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins that play a role in cancer growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the activity of MMPs, which may prevent cancer growth and metastasis. Additionally, this compound has been found to have neuroprotective effects and may help to prevent neuronal damage in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been shown to have a high degree of purity, which makes it ideal for use in biochemical and physiological assays. However, one limitation of using this compound in lab experiments is its relatively new status as a research compound. As such, there is limited information available on its properties and potential uses.
Direcciones Futuras
There are several future directions for research on 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid. One potential area of investigation is its use as an anti-inflammatory agent in the treatment of inflammatory bowel disease. Another potential area of investigation is its use as an anti-cancer agent in the treatment of breast cancer and other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid involves the reaction of 1-methylindole-3-carboxylic acid with 3-bromopropionyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine-2-carboxylic acid to obtain the final product. The purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid has been investigated for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In a study conducted on rats, this compound was found to reduce inflammation in the colon and improve the symptoms of colitis. Another study showed that this compound inhibited the growth of breast cancer cells in vitro. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[3-(1-methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-19-12-13(14-6-2-3-7-15(14)19)9-10-17(21)20-11-5-4-8-16(20)18(22)23/h2-3,6-7,12,16H,4-5,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHSHDKRECBBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)


![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)

![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)
![1-[4-(2,5-Dimethylthiophen-3-yl)butanoyl]piperidine-3-carboxylic acid](/img/structure/B7641814.png)
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)
![(3S)-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7641824.png)


![5-(2,2-dimethylpropyl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641846.png)
![2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7641853.png)